Ethyl 4-methylpiperazine-1-carboxylate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 4-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-3-12-8(11)10-6-4-9(2)5-7-10/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYYUUDWGLOMDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70275703 | |
| Record name | ethyl 4-methylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59325-11-0 | |
| Record name | ethyl 4-methylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70275703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for Ethyl 4 Methylpiperazine 1 Carboxylate and Its Analogs
Established Synthetic Pathways for Piperazine-1-carboxylates
The synthesis of piperazine-1-carboxylates, the core structure of the target compound, relies on fundamental reactions that functionalize the nitrogen atoms of the piperazine (B1678402) ring. These methods are generally robust and scalable, forming the bedrock of piperazine chemistry.
Carbonylation Reactions for Carbamate (B1207046) Formation
The formation of the carbamate moiety is a critical step in the synthesis of piperazine-1-carboxylates. This transformation can be achieved through various carbonylation strategies. A direct and atom-economical approach involves the reaction of piperazines with carbon dioxide (CO₂). In aqueous solutions, piperazine reacts with CO₂ in a fast, equilibrium-driven process to form piperazine carbamic acid and its corresponding carbamate salts. researchgate.netresearchgate.net The reaction proceeds through a zwitterionic mechanism where the amine attacks the carbon of CO₂. researchgate.net While this method is elegant, controlling the reaction to yield the desired mono-carbamate ester requires subsequent steps.
A more common and synthetically versatile method involves the use of acylating agents such as ethyl chloroformate. In this approach, a piperazine derivative, for instance, 1-methylpiperazine (B117243), is reacted with ethyl chloroformate in the presence of a base (like triethylamine (B128534) or potassium carbonate) and a suitable solvent (such as benzene (B151609) or acetone). google.com The base neutralizes the hydrochloric acid formed during the reaction, driving it to completion. This method provides a direct and high-yielding route to the target ester. Similarly, dicarbonates, like di-tert-butyl dicarbonate (B1257347) (Boc₂O), are widely used to install a carbamate protecting group, which can be a precursor to other esters. google.com
Table 1: Comparison of Carbonylation Reagents for Carbamate Formation
| Reagent | Reaction Conditions | Advantages | Disadvantages |
| Carbon Dioxide (CO₂) | Aqueous solution, often with a base | Atom economical, uses a renewable C1 source. | Forms carbamic acid/salt; requires further steps for esterification; equilibrium-driven. researchgate.netresearchgate.net |
| Ethyl Chloroformate | Aprotic solvent with a base (e.g., Et₃N) | Direct, high yield, versatile for various esters. | Generates corrosive HCl byproduct; reagent is moisture-sensitive. google.com |
| Di-tert-butyl dicarbonate (Boc₂O) | Various solvents (e.g., DCM, Toluene) | Forms a stable carbamate (Boc), mild reaction conditions. | Primarily used for Boc protection, not direct ethyl ester formation. google.com |
Esterification Approaches with Piperazine Derivatives
Esterification in this context refers to the N-acylation of the piperazine ring to form the ethyl carbamate. As mentioned, the reaction of a pre-existing piperazine with an activated carboxylic acid derivative is the most direct approach. The synthesis of Ethyl 4-methylpiperazine-1-carboxylate can be efficiently accomplished by treating 1-methylpiperazine with ethyl chloroformate.
An alternative strategy involves reacting piperazine with a carbonate compound. For example, heating piperazine with 1,1-dimethylpropynoxyphenyl carbonate can yield the corresponding piperazine carboxylate. google.com The choice of the specific piperazine starting material dictates the final product. For the target compound, starting with 1-methylpiperazine is the most straightforward pathway. If starting with piperazine itself, the esterification would yield ethyl piperazine-1-carboxylate, which would then require a subsequent N-methylation step.
Reductive Amination Strategies in Ethyl Piperazine-1-carboxylate Synthesis
Reductive amination is a cornerstone of amine synthesis and plays a crucial, albeit sometimes indirect, role in producing substituted piperazines. researchgate.net While not typically used to form the carbamate ester bond itself, it is a primary method for introducing alkyl substituents onto the piperazine nitrogen atoms.
In the context of this compound synthesis, one could envision a two-step sequence starting from the commercially available ethyl piperazine-1-carboxylate. This intermediate can undergo reductive amination with formaldehyde (B43269) using a reducing agent like sodium cyanoborohydride or catalytic hydrogenation to install the methyl group at the N4 position, yielding the final product. google.com This strategy offers high selectivity and employs mild conditions.
Furthermore, reductive amination is integral to more complex syntheses that build the piperazine ring from acyclic precursors. For instance, a method has been developed for the reductive cyclization of dioximes, derived from primary amines, to form the piperazine core. nih.gov This highlights the versatility of reductive amination in constructing the fundamental piperazine scaffold, which can then be further functionalized.
Advanced Synthetic Approaches to Functionalized Piperazines
While established methods are effective for N-substitution, functionalizing the carbon backbone of the piperazine ring has traditionally been challenging. researchgate.net Recent advances in synthetic organic chemistry have provided powerful new tools to create C-substituted piperazine analogs, expanding the accessible chemical space for drug discovery. mdpi.comnih.gov
C-H Functionalization Techniques
Direct C-H functionalization has emerged as a highly attractive strategy for modifying the piperazine core, as it avoids the need for pre-functionalized starting materials. nih.gov These methods selectively activate and convert a C-H bond on the piperazine ring into a new C-C or C-heteroatom bond.
Photoredox Catalysis: This technique uses light energy to generate highly reactive radical intermediates under mild conditions. encyclopedia.pub MacMillan and coworkers reported one of the earliest examples, demonstrating the C-H arylation of N-Boc-protected piperazines using an iridium-based photocatalyst. mdpi.com This approach has been expanded to include C-H alkylation and vinylation. researchgate.net For instance, α-carbamyl radicals, generated via single-electron oxidation of the carbamate-protected nitrogen, can couple with various radical acceptors to form C-alkylated piperazines. acs.org
Direct C–H Lithiation: Another powerful method involves the deprotonation of an α-C-H bond using a strong base, such as sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chiral ligand like (-)-sparteine (B7772259) to achieve asymmetric transformations. mdpi.com The resulting organolithium intermediate can then be trapped with various electrophiles to introduce diverse substituents. This method has been successfully applied to N-Boc-protected piperazines. mdpi.com
SnAP Reagents: The Stannyl (B1234572) Amine Protocol (SnAP), developed by Bode and coworkers, is a convergent method for synthesizing C-functionalized piperazines from aldehydes. mdpi.comencyclopedia.pub It involves the copper-mediated cyclization of an imine with a stannyl amine reagent to generate diverse C2-substituted piperazines under mild conditions. encyclopedia.pub
Table 2: Overview of Advanced C-H Functionalization Methods for Piperazine Analogs
| Method | Catalyst/Reagent | Type of Functionalization | Key Features |
| Photoredox Catalysis | Iridium or Ruthenium complexes, Organic dyes | Arylation, Vinylation, Alkylation | Mild conditions, high functional group tolerance, uses visible light. mdpi.comresearchgate.netacs.org |
| Direct C-H Lithiation | s-BuLi, often with chiral ligands (e.g., sparteine) | Alkylation, Arylation, etc. | Access to enantiopure piperazines, requires strong base and low temperatures. mdpi.com |
| SnAP (Stannyl Amine Protocol) | Copper catalysts, Stannane reagents | Diverse C2-substitution | Convergent synthesis from aldehydes, mild conditions, good functional group tolerance. encyclopedia.pub |
Biocatalytic Synthesis and Enantioselective Production
The production of single-enantiomer piperazine derivatives is of paramount importance, as different enantiomers of a chiral drug can have vastly different pharmacological activities. Several strategies have been developed to achieve enantioselective synthesis.
Asymmetric Catalysis: Transition-metal-catalyzed reactions using chiral ligands are a powerful tool for creating stereocenters. Stoltz and coworkers developed a palladium-catalyzed asymmetric allylic alkylation of piperazin-2-ones. nih.govcaltech.edu The resulting enantioenriched piperazin-2-ones can be subsequently reduced to afford chiral α-substituted piperazines. caltech.edu This method provides access to valuable α-tertiary piperazines with high enantioselectivity. caltech.edu
Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids, to construct the piperazine ring. By starting with an enantiopure amino acid, the stereochemistry is transferred to the final piperazine product. rsc.org For example, homochiral amino acids can be converted in multiple steps into 5- and 6-substituted-piperazine-2-acetic acid esters as single stereoisomers. rsc.orgresearchgate.net
Enzyme-Mediated Resolution: Biocatalysis offers a green and highly selective method for separating racemic mixtures. Enzyme-mediated chiral resolution is a common method for obtaining enantiopure substituted piperazines. nih.govcaltech.edu This involves using an enzyme that selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the modified one.
Table 3: Strategies for Enantioselective Synthesis of Piperazine Analogs
| Strategy | Description | Example |
| Asymmetric Catalysis | Uses a chiral catalyst or ligand to favor the formation of one enantiomer over the other. | Pd-catalyzed asymmetric allylic alkylation of piperazin-2-ones to form chiral piperazines after reduction. nih.govcaltech.edu |
| Chiral Pool Synthesis | Utilizes readily available, inexpensive enantiopure starting materials, such as amino acids or sugars. | Conversion of homochiral amino acids into enantiomerically pure disubstituted piperazine esters. rsc.orgresearchgate.net |
| Enzyme-Mediated Resolution | Employs an enzyme to selectively transform one enantiomer in a racemic mixture, allowing for separation. | Kinetic resolution of a racemic piperazine derivative using a lipase (B570770) enzyme. caltech.edu |
Multi-component Reactions and Rearrangement Protocols
Multi-component reactions (MCRs) and rearrangement protocols represent powerful and efficient strategies for the synthesis of complex molecular architectures, including piperazine derivatives. MCRs, which involve the reaction of three or more starting materials in a single step, offer significant advantages such as reduced reaction times, minimal purification steps, and the creation of molecular diversity. nih.gov Similarly, rearrangement reactions provide unique pathways to construct the piperazine core through intramolecular atom reorganization. researchgate.neteurekaselect.comtandfonline.com
Several named rearrangement reactions have been successfully employed for the synthesis of piperazine analogs, including the diaza-Cope, Mumm, Ugi-Smiles, [2+3] Stevens, Aza-Wittig, Curtius, and Schmidt rearrangements. eurekaselect.comtandfonline.comscilit.com These methods allow for the construction of the piperazine ring with a high degree of substitution. researchgate.net For instance, a one-pot, three-component reaction involving N-activated aziridines, anilines, and propargyl carbonates, catalyzed by palladium, yields highly substituted piperazines with excellent stereoselectivity. acs.org Another approach utilizes a four-component reaction of an aromatic aldehyde, 1,3-dimethylbarbituric acid, and 2-methylindole (B41428) with a copper sulfate (B86663) catalyst to produce spirotetrahydrocarbazoles containing a piperazine-like moiety. beilstein-journals.org Such strategies highlight the versatility of MCRs in generating complex heterocyclic systems from simple precursors. beilstein-journals.orgasianpubs.org
| Reaction Type | Description | Key Features | Reference |
|---|---|---|---|
| Multi-component Reactions (MCRs) | Three or more reactants combine in a one-pot reaction to form a single product containing portions of all starting materials. | High efficiency, atom economy, reduced waste, rapid generation of chemical libraries. | nih.gov |
| Ugi-Smiles Rearrangement | A specific type of MCR involving an isocyanide, an aldehyde or ketone, an amine, and a carboxylic acid, coupled with a Smiles rearrangement. | Access to highly functionalized peptide-like structures and other complex molecules. | eurekaselect.comscilit.com |
| Diaza-Cope Rearrangement | A sigmatropic rearrangement involving a 1,5-diene system with two nitrogen atoms, leading to ring expansion or contraction. | Useful for constructing specific piperazine ring systems under thermal or catalytic conditions. | tandfonline.com |
| [3+3] Cycloaddition | An iridium-catalyzed reaction that provides a divergent pathway to selectively form six-membered piperazine rings instead of five-membered imidazolidines. | High regioselectivity and diastereoselectivity for C-substituted piperazines. | nih.gov |
Synthesis of Key Precursors and Intermediates
The synthesis of this compound and its analogs relies on the availability of key precursors and intermediates. The strategic preparation of these building blocks is crucial for the successful generation of the final target molecules.
Preparation of 4-Methylpiperazine-1-carbonyl Chloride
4-Methylpiperazine-1-carbonyl chloride is a critical intermediate for the synthesis of this compound. It is typically prepared as its hydrochloride salt. sigmaaldrich.comnih.gov A common industrial method involves the reaction of N-methylpiperazine with highly toxic phosgene (B1210022). However, safer and more environmentally friendly alternatives have been developed. One such method employs di(trichloromethyl) carbonate, also known as triphosgene, as a phosgene substitute. google.com
In this alternative protocol, N-methylpiperazine is reacted with di(trichloromethyl) carbonate in an organic solvent. google.com The reaction conditions can be controlled to achieve high yields of the desired product. For example, the synthesis can be carried out by reacting 1-chloroformyl-4-methylpiperazine hydrochloride with N-methylpiperazine in the presence of triethylamine in a solvent like dichloromethane. google.com
| Reagent 1 | Reagent 2 | Solvent | Key Conditions | Product | Reference |
|---|---|---|---|---|---|
| N-methylpiperazine | Di(trichloromethyl) carbonate | Organic Solvent (e.g., Dichloromethane) | Reaction temperature: 15–150 °C; Reaction time: 1–10 hours. Molar ratio of N-methylpiperazine to di(trichloromethyl) carbonate is 1:0.30–1.0. | 4-Methylpiperazine-1-carbonyl chloride hydrochloride | google.com |
| 1-chloroformyl-4-methylpiperazine hydrochloride | N-methylpiperazine | Dichloromethane | Reaction with triethylamine for 2-6 hours. | Di(4-methylpiperazin-1-yl)methanone (as a related product) | google.com |
Synthesis of Related Piperazine Derivatives for Analog Generation
The generation of analogs of this compound involves the synthesis of a wide array of substituted piperazine derivatives. The piperazine scaffold is a privileged structure in medicinal chemistry, and numerous methods have been developed for its modification. nih.govrsc.org These methods primarily focus on substitution at the nitrogen atoms or, more recently, at the carbon atoms of the ring.
N-Aryl piperazines are commonly synthesized via transition metal-catalyzed cross-coupling reactions. The most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann-Goldberg reaction. nih.gov Aromatic nucleophilic substitution (SNAr) is also a viable route for electron-deficient aromatic systems. nih.gov For the synthesis of N-alkyl piperazines, three main strategies are employed: nucleophilic substitution using alkyl halides, reductive amination, and the reduction of N-acyl piperazines. nih.gov
Direct functionalization of the carbon atoms of the piperazine ring has traditionally been challenging but has seen significant advances through C-H functionalization methodologies. mdpi.comnih.gov Photoredox catalysis, in particular, has emerged as a mild and effective tool for the site-selective C-H functionalization of piperazines, allowing for the introduction of alkyl and aryl groups at the α-position to the nitrogen atom. mdpi.com These modern techniques expand the accessible chemical space for piperazine analogs. mdpi.commdpi.com
| Functionalization Type | Synthetic Method | Description | Reference |
|---|---|---|---|
| N-Arylation | Buchwald-Hartwig Amination | A palladium-catalyzed cross-coupling reaction between an aryl halide/triflate and a piperazine. | nih.gov |
| N-Alkylation | Reductive Amination | A two-step process involving the formation of an iminium ion from a carbonyl compound and piperazine, followed by reduction. | nih.gov |
| C-H Functionalization | Photoredox Catalysis | Uses light to generate a radical at the C-H bond of the piperazine ring, which can then be coupled with various partners. | mdpi.comnih.gov |
| Cyclization | Reductive Cyclization of Dioximes | Builds the piperazine ring from primary amines via double oximinoalkylation followed by catalytic reduction. | mdpi.com |
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is paramount for maximizing product yields, minimizing side reactions, and ensuring the sustainability of a synthetic process. For the synthesis of this compound and its derivatives, key parameters include solvent choice, catalyst selection, and the control of selectivity.
Solvent Effects and Catalysis in Ester and Amide Formation
The formation of the carbamate ester in this compound and related amide bonds in its analogs is highly influenced by the choice of solvent and catalyst. The direct reaction of 4-methylpiperazine-1-carbonyl chloride with an alcohol (esterification) or an amine (amidation) is often performed in an inert organic solvent, such as benzene or dichloromethane, with a base like triethylamine to neutralize the generated HCl. google.com
Modern catalytic methods aim to form these bonds more efficiently. For direct amide formation from carboxylic acids and amines, catalysts based on boron (e.g., boronic acids) or Group IV metals (e.g., Ti, Zr) are effective, often requiring azeotropic removal of water. ucl.ac.uk Interestingly, water itself can serve as a green solvent for the direct amidation of simple esters with cyclic secondary amines, proceeding without the need for a catalyst or additives. researchgate.net The use of biocatalysts, such as enzymes, also represents a growing field for sustainable amide bond formation, with ATP-dependent enzymes showing particular promise in aqueous media. nih.govrsc.org The solvent can also play a crucial role in selectivity; for instance, in the iridium-catalyzed synthesis of C-substituted piperazines, benzene was found to provide a better compromise between conversion and selectivity compared to acetonitrile (B52724) or dichloromethane. nih.gov
| Transformation | Catalyst/Solvent System | Key Findings | Reference |
|---|---|---|---|
| Amidation (Carboxylic Acid + Amine) | Boronic Acid Catalysts | Efficient catalysis for direct amidation, typically requiring water removal. | ucl.ac.uk |
| Amidation (Ester + Amine) | Water (as solvent) | Metal-free, additive-free, and base-free amidation of esters with cyclic secondary amines in good to excellent yields. | researchgate.net |
| Amide Bond Formation | ATP-dependent Enzymes | Biocatalytic approach for amide synthesis in aqueous systems, often coupled with ATP recycling. | rsc.org |
| Piperazine Synthesis (Cycloaddition) | Iridium Catalyst in various solvents | Solvent choice (Benzene vs. Acetonitrile) significantly impacts regioselectivity and reaction rate. | nih.gov |
Control of Chemoselectivity and Regioselectivity
Controlling selectivity is a central challenge in the synthesis of piperazine derivatives. Chemoselectivity, particularly for mono-functionalization versus di-functionalization of the two nitrogen atoms in the piperazine core, is critical. While traditional methods rely on protecting groups, simplified protocols have been developed. nih.gov A notable strategy involves the in-situ generation of the piperazin-1-ium (B1237378) cation by using acetic acid as the reaction medium. researchgate.net This mono-protonated species reacts chemoselectively with various electrophilic reagents, such as acyl chlorides and sulfonyl chlorides, to yield mono-substituted products. researchgate.net
Regioselectivity concerns the site of reaction in non-symmetrical piperazines or during the functionalization of the ring itself. For C-H functionalization, the choice of directing groups on the nitrogen atom can guide the reaction to a specific carbon position. nih.gov In catalytic reactions that build the ring, conditions can be tuned to favor one constitutional isomer over another. For example, in the reaction of imines, the addition of a phosphine (B1218219) ligand (PPh3) to an iridium complex was found to be crucial for diverting the reaction pathway to favor the formation of the six-membered piperazine ring over a five-membered imidazolidine (B613845) ring. nih.gov Similarly, in the synthesis of cis-2,5-disubstituted piperazines, the regioselective ring-opening of chiral aziridines is a key step that dictates the final stereochemistry. rsc.org
| Selectivity Type | Synthetic Challenge | Strategy for Control | Example | Reference |
|---|---|---|---|---|
| Chemoselectivity | Mono- vs. Di-substitution on piperazine nitrogens. | Use of mono-protonated piperazin-1-ium cation. | Reacting piperazine with acyl chlorides in acetic acid to favor mono-acylation. | researchgate.net |
| Regioselectivity | Formation of piperazine vs. imidazolidine ring. | Addition of a specific ligand to the catalyst. | Using PPh3 with an Iridium catalyst to promote [3+3] cycloaddition for piperazine synthesis. | nih.gov |
| Regioselectivity | Site of C-H functionalization on the piperazine ring. | Use of directing groups. | A 2-pyridinyl directing group on nitrogen can direct lithiation or metal-catalyzed functionalization to the adjacent C-H bond. | nih.gov |
| Diastereoselectivity | Controlling stereochemistry in substituted piperazines. | Substrate control and catalyst selection. | Asymmetric synthesis of cis-2,6-disubstituted N-aryl piperazines via a cyclization pathway that favors a pseudoequatorial orientation of substituents. | rsc.org |
Chemical Reactivity and Mechanistic Investigations of Ethyl 4 Methylpiperazine 1 Carboxylate
Reactivity of the Carboxylate Group
The ethyl carboxylate group attached to the N1 nitrogen of the piperazine (B1678402) ring is an ester moiety, specifically a carbamate (B1207046). Its reactivity is characteristic of esters, though influenced by the adjacent nitrogen atom.
The ester linkage in ethyl 4-methylpiperazine-1-carboxylate is susceptible to hydrolysis, a reaction that cleaves the ester back into its constituent carboxylic acid and alcohol. This process can be catalyzed by either acid or alkali.
Acid-Catalyzed Hydrolysis : When heated under reflux with a dilute mineral acid such as hydrochloric acid, the ester group can be hydrolyzed. chemguide.co.uk This reaction is typically reversible, and an excess of water is used to drive the equilibrium towards the products: 4-methylpiperazine-1-carboxylic acid and ethanol. chemguide.co.uk
Alkaline Hydrolysis (Saponification) : A more common and generally irreversible method for ester hydrolysis is heating with a dilute alkali, such as sodium hydroxide (B78521) solution. chemguide.co.uk This reaction produces the salt of the carboxylic acid (e.g., sodium 4-methylpiperazine-1-carboxylate) and ethanol. The resulting carboxylate salt can then be acidified with a strong acid to yield the free 4-methylpiperazine-1-carboxylic acid. chemguide.co.uk
Enzymatic Hydrolysis : Carboxylesterases are enzymes capable of metabolizing ester, carbamate, and amide compounds. nih.gov Human carboxylesterases like CES1 and CES2 are known to hydrolyze carbamate prodrugs to their active forms. nih.gov It is plausible that this compound could serve as a substrate for such enzymes, leading to its cleavage into 4-methylpiperazine-1-carboxylic acid and ethanol.
Transesterification, the process of exchanging the alkoxy group of an ester with another alcohol, is also a potential reaction pathway, though less commonly documented for this specific compound compared to hydrolysis.
The carbonyl carbon of the carboxylate group is electrophilic and can be attacked by various nucleophiles.
Amines : The reaction of esters with ammonia (B1221849) or primary/secondary amines, known as aminolysis, yields an amide. This reaction with this compound would involve nucleophilic acyl substitution, where the amine displaces the ethoxy group to form a urea (B33335) derivative (a diamide (B1670390) of carbonic acid) and ethanol. youtube.com To facilitate this reaction, which can be slow, heating is often required. youtube.com
Alcohols : As mentioned in the transesterification pathway, reaction with another alcohol under catalytic conditions can replace the original ethyl group with a different alkyl group from the attacking alcohol.
Thiols : While less common than reactions with alcohols or amines, thiols can also act as nucleophiles to attack the carboxylate group, potentially leading to the formation of a thiocarbamate.
Transformations Involving the Piperazine Nitrogen Atoms
The nitrogen atoms of the piperazine ring are key centers of reactivity, particularly the tertiary amine at the N4 position.
The nitrogen atoms in the piperazine ring can serve as nucleophiles in alkylation reactions. While the N1 nitrogen in the target compound is part of a less nucleophilic carbamate group, the N4 nitrogen is a tertiary amine.
The synthesis of this compound itself involves the N-alkylation of its precursor, ethyl 1-piperazinecarboxylate. Further alkylation of the N4 tertiary amine in this compound with an alkyl halide (e.g., methyl iodide) would lead to the formation of a quaternary ammonium (B1175870) salt. A general method for N-alkylation involves reacting the amine with an alkyl halide, such as iodoethane, often in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov
The following table summarizes a representative N-alkylation reaction on a related benzothiazine derivative, illustrating the general conditions used.
| Reactant | Reagent | Solvent | Product | Yield (%) | Ref |
| Sodium 4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate | Iodoethane | DMSO | Ethyl 1-ethyl-4-methyl-2,2-dioxo-1H-2λ⁶,1-benzothiazine-3-carboxylate | 23 | nih.gov |
Acylation reactions are fundamental for creating amide bonds and are typically performed on the secondary amine of a piperazine precursor. The direct acylation of this compound is not feasible at the nitrogen atoms, as one is a tertiary amine and the other is a carbamate. However, its precursor, ethyl 1-piperazinecarboxylate, possesses a reactive secondary amine at the N4 position that readily undergoes acylation. sigmaaldrich.com
This reaction involves treating the piperazine derivative with an activated carboxylic acid, such as an acid chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. youtube.comnih.gov This approach is widely used to synthesize a vast array of functionalized piperazine amides. nih.gov
Below is a table detailing examples of acylation reactions on N-substituted piperazines to form amide bonds.
| Piperazine Reactant | Acylating Agent | Conditions | Product | Yield (%) | Ref |
| N-ethyl-piperazine | Oleanonic acid chloride | CH₂Cl₂, Et₃N, Δ, 5 h | N-ethyl-piperazinyl oleanonamide | 94 | nih.gov |
| N-ethyl-piperazine | Ursonic acid chloride | CH₂Cl₂, Et₃N, Δ, 5 h | N-ethyl-piperazinyl ursonamide | 91 | nih.gov |
| Various amines | Various carboxylic acids | TiCl₄, Pyridine, 85 °C | Corresponding Amides | Moderate to Excellent | nih.gov |
The tertiary nitrogen atom (N4) in this compound can be oxidized to form an N-oxide. This transformation is a common metabolic pathway for tertiary amines and can also be achieved synthetically using various oxidizing agents. google.comgoogle.com
Common reagents for N-oxidation include hydrogen peroxide (H₂O₂), often in a solvent like acetic acid or acetonitrile (B52724), or peroxy acids such as meta-chloroperoxybenzoic acid (mCPBA). google.comscirp.org Kinetic studies on the oxidation of simple piperazines, including 1-methylpiperazine (B117243) and 1-ethylpiperazine, by bromamine-T have confirmed the formation of the corresponding N-oxide products. scirp.org The formation of N-oxides can sometimes alter the pharmacological profile of the parent compound. google.com
The table below presents examples of N-oxidation reactions on piperazine derivatives.
| Reactant | Oxidizing Agent | Conditions | Product | Reference |
| 3-(chloromethyl)-5-(4-fluorophenyl)pyridine | 35% H₂O₂ | Acetic acid, 70 °C | 3-(chloromethyl)-5-(4-fluorophenyl)pyridine-N-oxide | google.com |
| 1-methylpiperazine | Bromamine-T | Acidic buffer, 303 K | 1-methylpiperazine oxide | scirp.org |
| Bifeprunox | 35% H₂O₂ | Acetonitrile/water, 50 °C | Bifeprunox N-oxide | google.com |
Mechanistic Elucidation of Key Transformations
The chemical behavior of this compound is dictated by the interplay of its constituent functional groups: the tertiary amine within the piperazine ring and the ethyl carboxylate moiety. Understanding the mechanistic pathways of its reactions is crucial for controlling its transformations and designing synthetic applications. This section delves into the mechanistic details of its key reactions, focusing on kinetic studies of oxidation, its acid-base equilibria, and the influence of catalysis on its reactivity.
Kinetic Studies of Oxidation Reactions
While specific kinetic studies on the oxidation of this compound are not extensively documented in publicly available literature, the reactivity of the closely related piperazine scaffold has been investigated, offering valuable insights. Studies on the oxidation of piperazine and its N-substituted derivatives, such as 1-methylpiperazine, by various oxidizing agents provide a framework for understanding how this compound might behave under similar conditions.
A kinetic and mechanistic study on the oxidation of piperazines by bromamine-T (BAT) in an acidic medium revealed that the reaction follows a first-order dependence on the concentration of both the oxidant [BAT] and the piperazine substrate. academie-sciences.fr The reaction rate showed an inverse fractional-order dependence on the proton concentration [H+], suggesting that the unprotonated form of the piperazine is the reactive species. academie-sciences.fr The proposed mechanism involves the formation of an intermediate complex between the piperazine and the active form of the oxidant, which then decomposes in the rate-determining step to yield the products. academie-sciences.fr For piperazine derivatives, the primary site of oxidation is the nitrogen atom, leading to the formation of the corresponding N-oxide. academie-sciences.fr
The general mechanism for the oxidation of piperazines (P) by bromamine-T can be outlined as follows:
Protonation equilibrium of the piperazine: P + H⁺ ⇌ PH⁺
Reaction of the unprotonated piperazine with the oxidant to form an intermediate complex.
Decomposition of the intermediate complex in the rate-determining step to form products.
The rate of oxidation is influenced by the nature of the substituent on the nitrogen atom. Electron-donating groups, such as a methyl group, are found to accelerate the reaction rate by increasing the electron density on the nitrogen atom, thereby facilitating the electrophilic attack by the oxidant. academie-sciences.fr Conversely, the electron-withdrawing nature of the ethyl carboxylate group at the N1 position in this compound would be expected to decrease the nucleophilicity of the adjacent nitrogen atom, potentially slowing down the rate of oxidation at this site compared to the N4-methylated nitrogen.
The following table summarizes typical kinetic parameters observed in the oxidation of piperazine derivatives, which can be used to infer the expected behavior of this compound.
| Substrate | Order with respect to [Oxidant] | Order with respect to [Substrate] | Effect of [H⁺] |
| Piperazine | 1 | 1 | Inverse fractional |
| 1-Methylpiperazine | 1 | 1 | Inverse fractional |
| 1-Ethylpiperazine | 1 | 1 | Inverse fractional |
This table presents generalized findings from kinetic studies on piperazine derivatives to illustrate expected trends for this compound.
Investigation of Protonation States and Acid-Base Equilibria
The protonation states and acid-base equilibria of this compound are fundamental to its chemical reactivity, solubility, and behavior in biological systems. The piperazine ring contains two nitrogen atoms that can be protonated, and their basicity is modulated by the substituents. The N1 nitrogen is attached to an electron-withdrawing ethyl carboxylate group, while the N4 nitrogen is bonded to an electron-donating methyl group.
This substitution pattern leads to a significant difference in the basicity of the two nitrogen atoms. The N4 nitrogen, with its attached methyl group, is more basic and will be protonated preferentially. The N1 nitrogen, being part of a carbamate, has its lone pair delocalized towards the carbonyl group, rendering it significantly less basic.
The acid-base equilibria can be represented by the following equations:
Where P represents this compound. The first protonation (pKa1) occurs at the N4 position, and the second protonation (pKa2), which would occur at the N1 position, is generally not observed under typical aqueous conditions due to the low basicity of the carbamate nitrogen.
The pKa values of various piperazine derivatives have been determined potentiometrically, providing a basis for estimating the pKa of this compound. uregina.ca For instance, piperazine itself has pKa values of approximately 9.73 and 5.35. uregina.ca The presence of a methyl group on one nitrogen, as in 1-methylpiperazine, results in pKa values around 9.5 and 4.8. The introduction of an electron-withdrawing group generally lowers the pKa values. A study on PROTACs containing piperazine linkers highlighted how modifications to the piperazine ring affect the protonation state. rsc.org
The following table presents the pKa values for piperazine and some of its derivatives, which helps in understanding the influence of substituents on basicity.
| Compound | pKa1 | pKa2 | Temperature (°C) |
| Piperazine | 9.73 | 5.35 | 25 |
| 1-Methylpiperazine | 9.5 | 4.8 | 25 |
| 1-Ethylpiperazine | 9.6 | 4.9 | 25 |
| 1,4-Dimethylpiperazine | 8.9 | 4.3 | 25 |
Data sourced from studies on piperazine derivatives to contextualize the acid-base properties of this compound. uregina.ca
Based on these trends, the pKa corresponding to the protonation of the N4-methyl group in this compound is expected to be slightly lower than that of 1-methylpiperazine due to the distant electron-withdrawing effect of the carboxylate group.
Role of Catalysis in Enhancing Reactivity and Selectivity
While this compound itself is not typically used as a catalyst, its synthesis and subsequent reactions often rely on catalysis to enhance reaction rates and control selectivity. The formation of the piperazine ring and the manipulation of the carboxylate group are key areas where catalysis plays a pivotal role.
Catalysis in Piperazine Synthesis:
The synthesis of substituted piperazines often involves catalytic processes. For instance, the construction of the piperazine ring can be achieved through reductive amination reactions, which are frequently catalyzed by transition metals such as palladium on carbon (Pd/C) or nickel. google.com These catalysts facilitate the hydrogenation steps required to form the heterocyclic ring from appropriate acyclic precursors. The synthesis of enantiopure piperazines can be achieved through asymmetric lithiation-trapping methods, where the stereochemical outcome is controlled by a chiral ligand, such as (-)-sparteine (B7772259), which acts as a chiral catalyst or promoter. nih.govwhiterose.ac.uk
Catalysis in Reactions of the Carboxylate Group:
The ethyl carboxylate group can undergo various transformations, such as hydrolysis or transesterification, which are often catalyzed by acids or bases. For example, the hydrolysis of the ester to the corresponding carboxylic acid is typically accelerated by the presence of a strong acid or base.
The table below provides examples of catalytic systems used in the synthesis of related structures, highlighting the types of catalysts and their roles.
| Reaction Type | Catalyst | Substrate Type | Role of Catalyst |
| Reductive Amination | Pd/C, H₂ | Amine and carbonyl precursors | Facilitates hydrogenation for ring formation |
| Asymmetric Lithiation | s-BuLi/(-)-sparteine | N-Boc piperazine | Controls stereoselectivity of substitution |
| Cyanation | CuCN/CuI | Aryl halide | Promotes nucleophilic substitution |
| Biginelli Reaction | Ni(NO₃)₂·6H₂O | Aldehyde, β-ketoester, urea | Lewis acid catalyst for multicomponent reaction |
This table provides examples of catalytic systems relevant to the synthesis of piperazine and carboxylate-containing compounds. google.comnih.govgoogle.combanglajol.info
Advanced Spectroscopic and Structural Characterization of Ethyl 4 Methylpiperazine 1 Carboxylate and Its Derivatives
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a primary tool for identifying the functional groups and probing the molecular vibrations inherent to the compound's structure.
Fourier Transform Infrared (FTIR) spectroscopy is instrumental in identifying the key functional groups within Ethyl 4-methylpiperazine-1-carboxylate by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of bonds. The spectrum of this molecule is characterized by several key absorption bands.
The most prominent feature is the strong absorption band associated with the carbonyl (C=O) stretching vibration of the carbamate (B1207046) group, typically observed in the region of 1700-1680 cm⁻¹. The presence of the nitrogen atom adjacent to the carbonyl group slightly lowers the frequency compared to a standard ester. The C-O stretching vibrations of the ester group present two distinct bands: one for the (C=O)-O stretch and another for the O-CH₂ stretch, which appear in the 1300-1000 cm⁻¹ range.
The piperazine (B1678402) ring and the attached methyl and ethyl groups contribute to the C-H stretching vibrations, which are visible in the 3000-2800 cm⁻¹ region. Aliphatic C-N stretching vibrations from the piperazine ring are typically found in the 1250-1020 cm⁻¹ range. Analysis of analogous compounds, such as ethyl piperidine-4-carboxylate, supports the assignment of these characteristic peaks. nih.govresearchgate.net Studies on related heterocyclic compounds also confirm the defragmentation patterns and the vibrational modes of similar ester moieties. mdpi.com
Table 1: Predicted FTIR Peaks for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2980-2800 | C-H Stretch | Alkyl (Ethyl, Methyl, Piperazine) |
| 1700-1680 | C=O Stretch | Carbamate |
| 1470-1440 | C-H Bend | CH₂, CH₃ |
| 1300-1200 | C-O Stretch | (C=O)-O |
| 1250-1020 | C-N Stretch | Tertiary Amine (Piperazine) |
| 1150-1050 | C-O Stretch | O-CH₂ |
Raman spectroscopy provides complementary information to FTIR, as it detects molecular vibrations that result in a change in polarizability. nih.gov For this compound, Raman spectroscopy is particularly useful for observing the symmetric vibrations of the carbon skeleton and the non-polar bonds, which may be weak or absent in the FTIR spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of this compound in solution, providing precise information about the hydrogen and carbon environments and their connectivity.
The ¹H NMR spectrum of this compound provides a distinct set of signals that can be assigned to each proton in the molecule. The ethyl carbamate group gives rise to a characteristic quartet for the methylene (B1212753) protons (-O-CH₂-) around 4.1 ppm, coupled to the methyl protons (-CH₃) which appear as a triplet around 1.2 ppm.
The N-methyl group (-N-CH₃) on the piperazine ring is expected to appear as a singlet at approximately 2.3 ppm. The eight protons on the piperazine ring itself often present a more complex pattern. Due to the chair conformation of the ring and potential restricted rotation around the N-C(O) bond, the protons on the carbons adjacent to the carbamate nitrogen (positions 2 and 6) and those adjacent to the methylated nitrogen (positions 3 and 5) are chemically non-equivalent. rsc.org This typically results in two or more broad, overlapping multiplets in the 2.4-3.6 ppm range. Data from analogous compounds such as ethyl N-piperazinecarboxylate and other substituted piperazines confirm these assignments. chemicalbook.comresearchgate.net
Table 2: Predicted ¹H NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~ 4.1 | Quartet | 2H | -O-CH₂ -CH₃ |
| ~ 3.5 | Multiplet (broad) | 4H | Piperazine ring (-N(C=O)-CH₂ -) |
| ~ 2.4 | Multiplet (broad) | 4H | Piperazine ring (-N(CH₃)-CH₂ -) |
| ~ 2.3 | Singlet | 3H | -N-CH₃ |
| ~ 1.2 | Triplet | 3H | -O-CH₂-CH₃ |
The ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule, confirming the carbon framework. For this compound, eight distinct signals are expected.
The carbonyl carbon of the carbamate group is the most deshielded, appearing around 155 ppm. The methylene carbon of the ethyl group (-O-CH₂-) is found around 61 ppm, while its terminal methyl carbon (-CH₃) is located upfield at about 14 ppm. The N-methyl carbon resonates at approximately 46 ppm. The carbons of the piperazine ring typically appear in the 40-55 ppm range. lew.ro The carbons at positions 2 and 6 (adjacent to the carbamate) are expected at a different chemical shift than the carbons at positions 3 and 5 (adjacent to the N-methyl group) due to the different electronic environments. chemicalbook.comlibretexts.org
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 155 | C =O (Carbamate) |
| ~ 61 | -O-CH₂ -CH₃ |
| ~ 53 | Piperazine ring (C -3, C -5) |
| ~ 46 | -N-CH₃ |
| ~ 44 | Piperazine ring (C -2, C -6) |
| ~ 14 | -O-CH₂-CH₃ |
While ¹H and ¹³C NMR provide fundamental data, advanced NMR techniques are necessary to resolve ambiguities and understand the molecule's complex dynamics.
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. A COSY spectrum would definitively establish the proton-proton coupling network, for instance, confirming the coupling between the -O-CH₂- and -CH₃ protons of the ethyl group and untangling the complex couplings within the piperazine ring protons. rsc.org An HSQC spectrum correlates each proton with its directly attached carbon, allowing for unambiguous assignment of both the ¹H and ¹³C signals, which is especially useful for the closely spaced piperazine ring signals.
Dynamic NMR: Research on related N-acyl piperazines has shown that these molecules often exist as a mixture of conformers at room temperature due to the high energy barrier for rotation around the N-C(O) amide bond. rsc.orgresearchgate.net This restricted rotation can lead to significant broadening or even duplication of the piperazine ring signals in both ¹H and ¹³C NMR spectra. Temperature-dependent NMR studies can be used to probe this dynamic behavior. By raising the temperature, the rate of interconversion increases, leading to the coalescence and sharpening of the signals, allowing for the calculation of the rotational energy barrier.
Solid-State NMR (ssNMR): While solution-state NMR reveals the dynamic average structure, ssNMR can provide information about the specific conformation and packing of this compound in the solid crystalline state. This can reveal details about intermolecular interactions, such as hydrogen bonding, and confirm the dominant conformation (e.g., the specific chair form of the piperazine ring) present in the crystal lattice, which may differ from its behavior in solution.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations
Quantum chemical calculations are based on the fundamental principles of quantum mechanics and are used to determine the electronic structure and properties of molecules. For Ethyl 4-methylpiperazine-1-carboxylate, these methods can predict its stable conformation, spectroscopic signatures, and reactivity patterns.
Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of many-body systems. It is widely used for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule. For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-31G(d,p), would be employed to determine its most stable three-dimensional structure. mdpi.com
The process of geometry optimization calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is located. This results in precise predictions of bond lengths, bond angles, and dihedral angles. For instance, the piperazine (B1678402) ring is known to adopt a chair conformation, and DFT would confirm this as the most stable arrangement for this compound. The optimized geometry is the foundational step for all other computational property predictions.
Table 1: Illustrative Predicted Geometric Parameters for this compound using DFT (Note: This data is hypothetical and for illustrative purposes, as specific research on this compound is not publicly available. The values are based on typical bond lengths and angles for similar structures.)
| Parameter | Value |
|---|---|
| C-N (piperazine ring) Bond Length | ~1.46 Å |
| C-C (piperazine ring) Bond Length | ~1.53 Å |
| N-C (carboxylate) Bond Length | ~1.35 Å |
| C=O (carboxylate) Bond Length | ~1.21 Å |
| C-N-C (piperazine) Bond Angle | ~111° |
Ab initio methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. While computationally more intensive than DFT, methods like Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2) can be used to predict spectroscopic properties. mdpi.com For this compound, these calculations can simulate its vibrational spectra (Infrared and Raman).
By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated. This predicted spectrum can be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to the stretching, bending, and twisting of its functional groups, such as the C=O stretch of the carboxylate group or the C-H vibrations of the methyl and ethyl groups.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO represents the ability to donate an electron, while the LUMO's energy indicates the ability to accept an electron. The energy gap between HOMO and LUMO (Egap = ELUMO – EHOMO) is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net For this compound, the HOMO is expected to be localized around the electron-rich regions, such as the nitrogen atoms of the piperazine ring, while the LUMO might be centered on the electron-withdrawing carbonyl group of the ethyl carboxylate moiety.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It uses a color scale to identify electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. researchgate.net In an MEP map of this compound, the oxygen atom of the carbonyl group would appear as a region of high negative potential (red), indicating a site prone to electrophilic attack. Conversely, the areas around the hydrogen atoms, particularly any N-H protons if present in related structures, would show positive potential (blue).
Intramolecular charge transfer (ICT) refers to the redistribution of electron density between different parts of a molecule upon electronic excitation. This phenomenon is often studied using time-dependent DFT (TD-DFT). For molecules with distinct electron-donating and electron-accepting groups, ICT can be a significant process. In this compound, the methyl-substituted piperazine ring can act as an electron-donating group, while the ethyl carboxylate functions as an electron-accepting group. Theoretical analysis can quantify the extent of charge transfer during electronic transitions, which is crucial for understanding the molecule's photophysical properties, such as fluorescence. nih.gov
Molecular Docking and Simulation Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. These studies are fundamental in drug discovery and materials science.
To explore the potential biological activity of this compound, molecular docking simulations can be performed against various protein targets. The process involves placing the 3D structure of the compound (the ligand) into the binding site of a target protein and evaluating the interaction energy. nih.gov The results are often reported as a docking score or binding affinity (in kcal/mol), where a more negative value indicates a stronger, more favorable interaction. nih.gov
Docking studies reveal the specific interactions that stabilize the ligand-protein complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. For example, the carbonyl oxygen of the ethyl carboxylate group could act as a hydrogen bond acceptor with amino acid residues like lysine (B10760008) or arginine in a protein's active site. The methyl group and the aliphatic parts of the piperazine ring could engage in hydrophobic interactions with nonpolar residues like leucine (B10760876) or valine. nih.gov Such studies on related piperazine derivatives have shown their potential to bind to various biological targets, including enzymes and receptors. acgpubs.orgacgpubs.org
Table 2: Illustrative Molecular Docking Results for an Ethylpiperazine Scaffold Against a Hypothetical Protein Target (Note: This data is for illustrative purposes to show typical outputs of a docking study.)
| Ligand | Binding Affinity (kcal/mol) | Interacting Residues | Interaction Type |
|---|---|---|---|
| This compound | -7.5 | ASP-125 | Hydrogen Bond |
| LEU-88 | Hydrophobic | ||
| PHE-210 | π-Alkyl |
Molecular Dynamics Simulations for Conformational Flexibility and Binding Stability
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing detailed information on their conformational flexibility and the stability of their interactions with biological targets. While specific MD studies on this compound are not extensively documented in publicly available literature, the conformational dynamics of the piperazine ring and its derivatives are well-studied, allowing for informed inferences.
MD simulations on more complex piperazine derivatives have demonstrated the stability of these compounds within protein binding sites. For instance, simulations of piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives showed that the ligands maintained their structural integrity over a 100 ns simulation period, indicating stable binding. nih.gov Similarly, MD simulations of phenyl-piperazine scaffolds as eIF4A1 inhibitors revealed that the compounds remained stably bound in the ATP-binding site. nih.gov These studies underscore the capability of the piperazine scaffold to provide a stable anchor for pharmacophoric groups.
The conformational flexibility of this compound, particularly the orientation of the methyl and ethyl carboxylate groups, would be crucial for its interaction with a biological target. MD simulations could elucidate the preferred conformations in different solvent environments and within a binding pocket, as well as the energy barriers between different conformational states. Such studies would be invaluable for understanding its binding mode and for the rational design of analogues with improved binding affinity and stability.
Table 1: Representative Data from Molecular Dynamics Simulations of Piperazine Derivatives
| Derivative Class | Simulation Time (ns) | Key Finding | Reference |
| Piperazine-linked 1,8-naphthalimide-arylsulfonyl | 100 | Ligands maintained structural integrity, affirming stability. | nih.gov |
| Phenyl-piperazine scaffolds (eIF4A1 inhibitors) | 300-1000 | Sustained interactions at key residues, stable in binding site. | nih.govnih.gov |
| Piperazine-2-carboxylic acid derivatives (Anti-Alzheimer) | Not Specified | Stable binding with H-bonding and hydrophobic interactions. | researchgate.net |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net This approach is instrumental in predicting the activity of new compounds and in understanding the structural features that are crucial for their biological function.
Development of Predictive Models for Biological Activity
Several QSAR studies have been successfully conducted on piperazine derivatives to predict their activity against various biological targets. These models are typically developed using statistical methods like multiple linear regression (MLR) to correlate molecular descriptors with biological activity, often expressed as IC50 or Ki values.
For example, a QSAR study on piperazine and keto-piperazine derivatives as renin inhibitors resulted in a statistically significant model with a correlation coefficient (R²) of 0.846 and a predictive R² (R²pred) of 0.821. openpharmaceuticalsciencesjournal.comresearchgate.net Another study on aryl alkanol piperazine derivatives with antidepressant activities yielded a robust 2D-QSAR model with an R² greater than 0.924. nih.gov These examples highlight the power of QSAR in developing predictive models for the biological activity of piperazine-containing compounds. The development of such models for this compound and its analogues could accelerate the discovery of new lead compounds for specific therapeutic targets.
The process involves calculating a wide range of molecular descriptors for a set of compounds with known activities. These descriptors are then used to build a regression model that can predict the activity of new, untested compounds. The statistical quality and predictive power of the QSAR models are rigorously validated using various internal and external validation techniques. researchgate.netopenpharmaceuticalsciencesjournal.com
Table 2: Examples of Predictive QSAR Models for Piperazine Derivatives
| Compound Series | Biological Activity | Statistical Parameter | Value | Reference |
| Piperazine and Keto-piperazine Derivatives | Renin Inhibition | R² | 0.846 | openpharmaceuticalsciencesjournal.comresearchgate.net |
| Q² | 0.818 | openpharmaceuticalsciencesjournal.comresearchgate.net | ||
| R²pred | 0.821 | openpharmaceuticalsciencesjournal.comresearchgate.net | ||
| Aryl Alkanol Piperazine Derivatives | 5-HT Reuptake Inhibition | r² | >0.924 | nih.gov |
| r²(-CV) | >0.870 | nih.gov | ||
| r²(-pred) | >0.890 | nih.gov |
R²: Coefficient of determination; Q²: Cross-validated R²; R²pred: Predictive R² for the external test set; r²: Correlation coefficient; r²(-CV): Cross-validated r².
Identification of Key Molecular Descriptors Influencing Activity
A crucial outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on the biological activity of the compounds. protoqsar.com These descriptors represent various aspects of the molecular structure, including constitutional, electronic, and topological properties.
In a QSAR study of piperazine and keto-piperazine derivatives as renin inhibitors, constitutional descriptors such as Sv (sum of atomic van der Waals volumes), nDB (number of double bonds), and nO (number of oxygen atoms) were found to be vital for the binding of the ligands to the renin enzyme. openpharmaceuticalsciencesjournal.comresearchgate.net For aryl alkanol piperazine derivatives with antidepressant activity, the descriptors influencing 5-hydroxytryptamine (5-HT) reuptake inhibition included Atype_C_6 (a type of atom-centered descriptor), Dipole-mag (dipole moment magnitude), S_sssCH (sum of E-state indices for >CH-), and Jurs-PNSA-3 (a partial negative surface area descriptor). nih.gov The noradrenaline (NA) reuptake inhibition activity was mainly controlled by descriptors such as HOMO (Highest Occupied Molecular Orbital energy), PMI-mag (principal moment of inertia magnitude), S_sssN (sum of E-state indices for >N-), and Shadow-XZ (a descriptor of molecular shape). nih.gov
These findings provide valuable insights into the structure-activity relationships of piperazine derivatives. For instance, the importance of descriptors related to molecular volume and the presence of specific atoms or functional groups can guide the modification of the lead compound to enhance its activity. The identification of key electronic descriptors like HOMO energy can inform about the molecule's reactivity and potential for interaction with the target. protoqsar.com
Table 3: Key Molecular Descriptors in QSAR Models of Piperazine Derivatives
| Descriptor Type | Descriptor | Influence on Activity | Reference |
| Constitutional | Sv (Sum of atomic van der Waals volumes) | Important for renin inhibition. | openpharmaceuticalsciencesjournal.comresearchgate.net |
| Constitutional | nDB (Number of double bonds) | Influences binding to renin. | openpharmaceuticalsciencesjournal.comresearchgate.net |
| Constitutional | nO (Number of oxygen atoms) | Affects renin inhibitory activity. | openpharmaceuticalsciencesjournal.comresearchgate.net |
| Electronic | HOMO (Highest Occupied Molecular Orbital energy) | Controls noradrenaline reuptake inhibition. | nih.gov |
| Electronic | Dipole-mag (Dipole moment magnitude) | Influences 5-HT reuptake inhibition. | nih.gov |
| Topological | Atype_C_6 | Affects 5-HT reuptake inhibition. | nih.gov |
| Topological | S_sssCH (Sum of E-state indices for >CH-) | Important for 5-HT reuptake inhibition. | nih.gov |
| Shape | Shadow-XZ | Controls noradrenaline reuptake inhibition. | nih.gov |
Biological and Pharmacological Research Applications of Ethyl 4 Methylpiperazine 1 Carboxylate and Its Derivatives
Role as a Pharmacophore in Drug Design
The ethyl 4-methylpiperazine-1-carboxylate moiety and, more broadly, the substituted piperazine (B1678402) ring, is recognized as a privileged pharmacophore in modern drug design. A pharmacophore is a specific arrangement of molecular features necessary for biological activity. The piperazine nucleus is valued for its ability to introduce a basic and hydrophilic group, which can optimize the pharmacokinetic properties of a drug candidate. nih.gov Its structural and conformational characteristics also allow it to act as a flexible scaffold, enabling the precise spatial arrangement of other pharmacophoric groups to interact effectively with biological targets. nih.gov
The versatility of the piperazine ring is demonstrated by its presence in numerous compounds designed for a wide range of therapeutic applications. nih.gov Researchers frequently modify the N-substituents on the piperazine ring to enhance potency and selectivity towards specific biological targets. nih.gov This strategic modification is a common approach in the development of new drugs targeting various conditions, including cancer, microbial infections, and central nervous system disorders. nih.govambeed.com For instance, the piperazine scaffold is a key component in the synthesis of novel quinazolinone derivatives explored for their antitumor activity and in pyrazole (B372694) derivatives investigated for analgesic and anti-inflammatory properties. ambeed.comnih.gov
Exploration of Therapeutic Potential in Various Disease Areas (General Categories)
Derivatives incorporating the piperazine carboxylate structure have shown significant promise in the field of neuropharmacology, particularly as anxiolytic and antidepressant agents. The piperazine chemical class includes established drugs with these properties, such as buspirone (B1668070) and trazodone. ug.edu.gh
Research into novel derivatives continues to yield promising results. For example, the compound 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (LQFM008) has demonstrated anxiolytic-like activity in animal models. documentsdelivered.com This effect is thought to be mediated through the serotonergic pathway, as it was counteracted by a 5-HT(1A) antagonist. documentsdelivered.com Another derivative, 2-(4-((1-Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate (LQFM192), also exhibited both anxiolytic-like and antidepressant-like activity, which was modulated by both serotonergic and GABAergic pathways. sigmaaldrich.com
Further studies have reinforced the role of the serotonergic system in the action of these compounds. The anxiolytic and antidepressant-like effects of tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104) were also found to be mediated by serotonergic pathways. ug.edu.gh Similarly, research on new arylpiperazine derivatives has confirmed anxiolytic effects involving direct participation of 5-HT1A receptors and indirect involvement of the GABAergic system. usp.org The development of selective antagonists for the melanocortin-4 (MC4) receptor, such as MCL0129, which contains a piperazine moiety, has also revealed potent anxiolytic- and antidepressant-like activities in various rodent models. bldpharm.com
Table 1: Investigated CNS Activity of Select Piperazine Derivatives
| Compound Name | Investigated Activity | Key Findings | Putative Mechanism |
| 4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (LQFM008) | Anxiolytic-like | Showed anxiolytic-like activity in elevated plus maze and light-dark box tests. documentsdelivered.com | Involves the serotonergic pathway; antagonized by a 5-HT(1A) antagonist. documentsdelivered.com |
| 2-(4-((1-Phenyl-1H-Pyrazol-4-yl)Methyl)Piperazin-1-yl)Ethyl Acetate (LQFM192) | Anxiolytic-like, Antidepressant-like | Demonstrated anxiolytic and antidepressant-like activity in mice. sigmaaldrich.com | Mediated by the serotonergic system and the benzodiazepine (B76468) site of the GABAA receptor. sigmaaldrich.com |
| tert-butyl 4-((1-phenyl-1H-pyrazol-4-yl) methyl) piperazine-1-carboxylate (LQFM104) | Anxiolytic-like, Antidepressant-like | Possesses anxiolytic and antidepressant-like properties in behavioral tests on mice. ug.edu.gh | Possibly mediated by serotonergic pathways. ug.edu.gh |
| N-(3-(4-(piperonyl)piperazin-1-yl)propyl)isonicotinamide (4p) & N-(2-(4-(pyrimidin-2-yl)piperazin-1-yl)ethyl)picolinamide (3o) | Anxiolytic-like | Confirmed anxiolytic effects in the elevated plus-maze test. usp.org | Direct 5-HT1A receptor participation and indirect GABAergic system involvement. usp.org |
| 1-[(S)-2-(4-Fluorophenyl)-2-(4-isopropylpiperadin-1-yl)ethyl]-4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazine (MCL0129) | Anxiolytic-like, Antidepressant-like | Reversed stress-induced anxiogenic-like effects and showed antidepressant potential. bldpharm.com | Potent and selective MC4 receptor antagonist. bldpharm.com |
The piperazine scaffold is integral to compounds investigated for their anti-inflammatory and neuroprotective capabilities. Piperazine derivatives are considered attractive candidates for developing new analgesic and anti-inflammatory drugs. ambeed.com
A notable example is 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008), which has demonstrated both anti-nociceptive and anti-inflammatory effects in various animal models, including the formalin test and carrageenan-induced paw edema test. ambeed.com Its mechanism appears to involve the serotonergic pathway. ambeed.com Another derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182), reduced paw edema and levels of pro-inflammatory cytokines IL-1β and TNF-α. Furthermore, new methyl salicylate (B1505791) derivatives bearing a piperazine moiety have exhibited potent anti-inflammatory activity, with some compounds showing efficacy comparable to or greater than aspirin (B1665792) and indomethacin (B1671933) at the same dose. acs.org
In the context of neuroprotection, derivatives of (4-ethyl-piperaz-1-yl)-phenylmethanone have shown strong neuroprotective properties against beta-amyloid-induced toxicity, a key factor in Alzheimer's disease. wipo.int These compounds were found to reverse ATP depletion in neuronal cells and inhibit glutamate-induced neurotoxicity. wipo.int Thiazolidine-4-carboxylic acid derivatives have also been shown to have a neuroprotective role by reversing oxidative stress and inflammatory cascades. Similarly, piperine, a natural alkaloid containing a piperidine (B6355638) ring (structurally related to piperazine), exerts protective effects on dopaminergic neurons through antioxidant, anti-apoptotic, and anti-inflammatory mechanisms in models of Parkinson's disease.
The search for novel antimicrobial agents has led to the synthesis and evaluation of numerous piperazine derivatives. These compounds have been tested against a variety of bacterial and fungal strains.
For instance, a series of 1-ethyl-6,8-difluoro-4-oxo-7(4-arylpiperazin-1-yl)-1,4-dihydro-quinoline-3-carboxylic acid derivatives were synthesized and evaluated for their antibacterial and antifungal activities, with some showing promising results. nih.gov In another study, newly synthesized N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) showed significant antibacterial activity, particularly against gram-negative bacteria like E. coli. nih.gov
Chalcones containing a piperazine moiety have also been found to be potentially active against Staphylococcus aureus and Escherichia coli. nih.gov Research on novel methyl or ethyl 1H-benzimidazole-5-carboxylates derivatives with amide or amidine groups revealed potent antibacterial activities, especially against methicillin-resistant S. aureus (MRSA) and methicillin-resistant S. epidermidis (MRSE). One study synthesized two new piperazine derivatives and found one to have a broad spectrum of action, inhibiting 48.27% of tested bacterial strains at a concentration of 6.25 mg/ml.
The piperazine scaffold is a common feature in the design of new anticancer agents. Numerous studies have reported the synthesis of piperazine-containing compounds with significant cytotoxic effects against various human tumor cell lines.
Novel hybrid chalcone (B49325) N-ethyl-piperazinyl amide derivatives of oleanonic and ursonic acids were synthesized, with some compounds exhibiting broad-spectrum growth inhibition against the NCI-60 cancer cell line panel. For example, one derivative showed average GI50 (50% growth inhibition) values of 1.03 µM across the panel. Another area of research involves quinazolinone derivatives; a series of 7-fluoro-6-(4-methyl-1-piperazinyl)-2-(thiosubstituted)-4(3H)-quinazolinones were synthesized as potential antitumor agents, with one promising candidate being screened against 60 human cancer cell lines. nih.gov
Vindoline, an alkaloid used in chemotherapy, has been conjugated with N-substituted piperazines, resulting in derivatives with significant antiproliferative effects. One such derivative, containing a 4-trifluoromethylphenyl substituent, was highly effective against colon cancer and CNS cancer cell lines. Similarly, 1,2,4-triazine (B1199460) derivatives bearing a piperazine amide moiety have shown moderate to excellent antitumor activity against c-Met addicted cancer cell lines, with one compound being more potent than reference drugs. The development of water-soluble analogues of camptothecin (B557342) led to CPT-11, a derivative containing a piperidino-piperidino moiety, which showed significant antitumor activity against a broad spectrum of murine tumors.
Table 2: Anticancer Activity of Select Piperazine Derivatives
| Derivative Class | Target/Cell Line | Key Findings |
| N-ethyl-piperazinyl amides of oleanonic and ursonic acids | NCI-60 panel | Compound 4 showed broad-spectrum activity with an average GI50 of 1.03 µM. |
| Vindoline-piperazine conjugates | Colon cancer (KM12) | Derivative 17 caused a growth rate reduction of -84.40%. |
| Vindoline-piperazine conjugates | CNS cancer (SF-539, SNB-75) | Derivative 17 achieved over -80% growth reduction. |
| Vindoline-piperazine conjugates | Melanoma (SK-MEL-5) | Derivative 17 showed a growth rate reduction of -98.17%. |
| 1,2,4-triazine derivatives | c-Met kinase addicted cancer lines (A549, HT-29, MKN-45) | Compound 3d showed potent inhibitory activity with IC50 values in the range of 0.01-0.31 µM. |
| Methyl piperazine incorporated phenyl benzamides | A-549, HCT-116, MIAPaCa-2 | Compound A-11 showed IC50 values of 5.71 µM (A-549) and 4.26 µM (HCT-116). |
The piperazine heterocycle is a key structural element in the development of new antimalarial agents, driven by the urgent need to combat drug-resistant strains of the malaria parasite, Plasmodium falciparum. documentsdelivered.com
Research has focused on incorporating the piperazine moiety into various chemical scaffolds. A series of piperazine-containing 4(1H)-quinolones were developed to enhance solubility and in vivo efficacy, with some compounds showing curative effects in animal models of malaria. ambeed.com The piperazinyl group was selected for its ability to improve aqueous solubility, a critical property for drug candidates. ambeed.com
The synthesis of piperazine-carboxamide derivatives has also been explored as a potential source of new antimalarial agents. documentsdelivered.com In one study, preliminary testing of 26 urea-based and 9 non-urea-based carboxamide derivatives showed that six compounds possessed antimalarial activity in the sub-micromolar to micromolar range against the 3D7 strain of P. falciparum. documentsdelivered.com The most active compound in this series had an in vitro activity of 0.574 μM. documentsdelivered.com Other research has identified quinoline-4-carboxamide derivatives with a 4-methylpiperazin-1-yl moiety that exhibit low nanomolar in vitro potency and excellent oral efficacy in mouse models of malaria. wipo.int These efforts highlight the importance of the piperazine core in designing novel compounds to address the challenge of malaria.
Other Therapeutic Areas (e.g., Enzyme Inhibition, Receptor Modulation)
Derivatives of the piperazine scaffold are widely investigated for their ability to modulate various biological targets, including enzymes and receptors, which are crucial in a range of therapeutic areas.
Enzyme Inhibition:
Piperazine-containing compounds have been identified as potent inhibitors of several key enzymes. A series of novel arylamide derivatives incorporating a piperazine moiety were designed and synthesized as tubulin polymerization inhibitors. nih.gov One compound, 16f (MY-1121) , demonstrated particularly strong inhibitory effects on liver cancer cells, with IC50 values in the nanomolar range. nih.gov
In the field of antibacterial research, acetyl-CoA carboxylase (ACC) has been identified as a valid target. nih.gov A compound known as SABA1 (ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate) was shown to inhibit biotin (B1667282) carboxylase (BC), an enzyme component of ACC, representing a potential new class of antibiotics. nih.gov
Furthermore, new thiazolidin-4-one derivatives have been synthesized and evaluated for their inhibitory properties against metabolic enzymes like human carbonic anhydrase (hCA-I and hCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). researchgate.net Several of these synthetic analogs showed potent inhibition, with Ki values in the nanomolar range against hCA-I and hCA-II. researchgate.net Similarly, novel N-substituted sulfonyl amides with a 1,3,4-oxadiazol motif have been developed as multi-target inhibitors of acetylcholinesterase and carbonic anhydrase. nih.gov
Receptor Modulation:
The piperazine scaffold is a cornerstone in the development of ligands for various neurotransmitter receptors. ijrrjournal.com Many piperazine derivatives exhibit central pharmacological activity by interacting with the monoamine pathway. researchgate.netnih.gov They have been successfully developed into drugs with antipsychotic, antidepressant, and anxiolytic properties. nih.gov
Research has focused on their activity at serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic receptors. For example, a series of substituted 4-aryl-piperazine-ethyl heteroarylcarboxamides were tested for their binding affinity to serotonin 5-HT1A and dopamine D4.2 receptors. researchgate.net One derivative, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (17) , exhibited very high affinity and selectivity for the dopamine D4 receptor over the D2 receptor. researchgate.net Other research has explored the modulation of the gamma-Aminobutyrate-A (GABAA) receptor by 3-aryl-1-(arylsulfonyl)-1,4,5,6-tetrahydropyridazines, a class of compounds whose modulatory activity was enhanced by the presence of GABA. nih.gov
The following table summarizes the enzymatic and receptor modulation activities of selected piperazine derivatives.
| Compound/Derivative Class | Target | Activity | Key Findings | Reference |
|---|---|---|---|---|
| Arylamide piperazine derivatives (e.g., 16f) | Tubulin | Inhibition of polymerization | IC50 values of 89.42 nM (SMMC-7721) and 91.62 nM (HuH-7) for liver cancer cells. | nih.gov |
| SABA1 | Biotin Carboxylase (BC) | Inhibition | Inhibits BC in the presence of ADP; potential antibacterial agent. | nih.gov |
| Thiazolidin-4-one derivatives | hCA-I, hCA-II, AChE, BChE | Inhibition | Potent inhibition with Ki values in the nanomolar range for hCA isoforms. | researchgate.net |
| N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (17) | Dopamine D4 Receptor | High-affinity binding | IC50 value of 0.057 nM with >10,000-fold selectivity over D2 receptors. | researchgate.net |
| 3-aryl-1-(arylsulfonyl)-1,4,5,6-tetrahydropyridazines | GABAA Receptor | Allosteric Modulation | Act as agonists or partial agonists; activity enhanced by GABA. | nih.gov |
| meta-chlorophenylpiperazine | Serotonergic Receptors | Receptor Interaction | Demonstrated interaction with serotonergic receptors and inhibition of serotonin reuptake. | ijrrjournal.com |
Mechanistic Insights into Biological Activity
Understanding the mechanisms through which this compound derivatives exert their effects involves examining their interactions with specific molecular targets and their influence on cellular signaling pathways.
The pharmacological effects of piperazine derivatives are dictated by their precise interactions with biological macromolecules. The small and basic nature of the N-methylpiperazine group allows it to engage in various hydrophobic and charge transfer interactions with target enzymes. researchgate.net
Receptor Interactions: In the context of receptor binding, specific structural features determine affinity and selectivity. For dopamine D4 receptors, studies on aza analogues revealed that a hydrogen bond with the Ser 7.36 residue was key for higher D4 affinity. researchgate.net Another hydrogen bond with the conserved Ser 5.42 residue was found to be even more critical for D4 binding. researchgate.net Similarly, for serotonin 5-HT1A receptors, the presence of a quinoxaline (B1680401) moiety and a 3-CF3 group on the distal phenyl ring were shown to be favorable for affinity and selectivity against D4.2 receptors. researchgate.net
Enzyme Interactions: In enzyme inhibition, the interaction mechanism can be highly specific. For instance, the arylamide derivative 16f (MY-1121) was found to bind to the colchicine (B1669291) binding site of β-tubulin, thereby inhibiting its polymerization and arresting the cell cycle. nih.gov The antibacterial compound SABA1 inhibits biotin carboxylase by binding to the biotin binding site, but it does so through an atypical mechanism that requires the presence of ADP. nih.gov For inhibitors of carbonic anhydrase, the mechanism often involves the coordination of a zinc-binding group within the molecule to the Zn(II) ion in the enzyme's active site. researchgate.net
The table below details the interactions of specific derivatives with their molecular targets.
| Derivative/Class | Molecular Target | Specific Interaction Details | Reference |
|---|---|---|---|
| Aza analogues of 4-aryl-piperazine derivatives | Dopamine D4 Receptor | Formation of hydrogen bonds with Ser 7.36 and Ser 5.42 residues in the binding site. | researchgate.net |
| Arylamide piperazine derivative 16f (MY-1121) | β-tubulin | Binds to the colchicine binding site, inhibiting tubulin polymerization. | nih.gov |
| SABA1 | Biotin Carboxylase | Binds to the biotin binding site in the presence of ADP. | nih.gov |
| Thiazolidin-4-one sulfonates | Carbonic Anhydrase (hCA) | A zinc-binding group coordinates with the Zn(II) ion in the active site. | researchgate.net |
| ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate | Bacterial DNA Gyrase / Topoisomerase | Docking studies predict high affinity and formation of a stable complex with the enzyme's active center. | nih.gov |
Beyond direct target interaction, piperazine derivatives can modulate complex intracellular signaling cascades, such as those related to inflammation and cellular stress.
Endoplasmic Reticulum (ER) Stress: The endoplasmic reticulum is a critical organelle for protein synthesis and folding, and its dysregulation can lead to ER stress. nih.gov Targeting the ER has emerged as a strategy in anticancer therapy. nih.govrsc.org Certain small molecules, including some heterocyclic compounds, can induce ER stress, leading to apoptosis in cancer cells. nih.gov For example, a library of sulfonylhydrazide-hydrazones was screened, and a lead compound was found to localize in the ER, induce ER stress through the CHOP and IRE-1α pathways, and trigger autophagy followed by apoptosis in HeLa cancer cells. nih.gov
Chemical chaperones like 4-phenylbutyric acid (4-PBA) and tauro-ursodeoxycholic acid (t-UDCA) are known to protect against ER stress by suppressing the phosphorylation of PERK and eIF2α and reducing XBP-1 mRNA splicing. dovepress.com While not piperazine derivatives themselves, their mechanisms highlight pathways that can be targeted. The unfolded protein response (UPR) is a key component of ER stress, involving sensors like IRE1α, PERK, and ATF6. nih.gov Prolonged or excessive ER stress activates pro-apoptotic pathways, including the induction of the transcription factor CHOP. nih.gov
Inflammatory Pathways: Some piperazine derivatives have demonstrated anti-inflammatory activity. nih.gov For instance, novel derivatives PD-1 and PD-2 showed noteworthy, dose-dependent anti-inflammatory effects by inhibiting the production of nitrite (B80452) and tumor necrosis factor-alpha (TNF-α). nih.gov Since TNF-α is a potent activator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, this suggests that these compounds may exert their anti-inflammatory effects at least in part through the modulation of this critical inflammatory cascade.
Structure Activity Relationship Sar Studies of Ethyl 4 Methylpiperazine 1 Carboxylate Derivatives
Influence of Substituent Variations on Biological Potency and Selectivity
The biological activity of molecules derived from the ethyl 4-methylpiperazine-1-carboxylate scaffold is highly sensitive to variations in substituents on the piperazine (B1678402) ring and associated moieties. Research has shown that even minor chemical alterations can lead to significant changes in pharmacological effects, such as affinity for specific receptors or enzymatic inhibition.
One area of investigation involves the N-substitution on the piperazine ring. Studies on derivatives targeting dopamine (B1211576) D2 and D3 receptors have revealed that the nature of the substituent at this position is a critical determinant of both binding affinity and selectivity. For instance, in a series of 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol derivatives, replacing the methyl group of the core structure with various substituted indole (B1671886) rings was well-tolerated. nih.gov It was demonstrated that connecting the heterocyclic ring to the piperazine via an amide or methylene (B1212753) linker could maintain high affinity and selectivity for the D3 receptor. nih.gov Specifically, an amide linker connected to the 2-position of an indole ring resulted in compounds with high D3 receptor affinity. nih.gov
Similarly, in the development of potential anxiolytic agents targeting the 5-hydroxytryptamine-1A (5-HT1A) receptor, a series of N-{4-[4-(aryl) piperazin-1-yl]-phenyl}-amine derivatives featuring a terminal ethyl carbamate (B1207046) fragment were synthesized. nih.gov The length of the alkyl spacer between the piperazine and the carbamoyl (B1232498) group significantly influenced receptor affinity. nih.gov Molecular modeling indicated that specific interactions, such as an ionic hydrogen bond between the protonated piperazine amine and Asp116 in the receptor, and interactions between the carbamoyl moiety and Asn386/Tyr390, were crucial for high affinity. nih.gov One derivative, compound 19, which incorporated these features, showed exceptionally high affinity for the 5-HT1A receptor with a Ki value of 0.018 nM. nih.gov
In another context, derivatives based on a 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) scaffold were synthesized to inhibit inflammatory caspases. epa.gov Varying the aryl substituent on the piperazine ring led to the discovery of potent, pan-selective inhibitors of caspases-1, -4, and -5. The ethylbenzene (B125841) derivative, in particular, displayed low nanomolar Ki values. epa.gov This highlights that modifications distal to the core piperazine can dramatically influence potency. Some analogs even achieved approximately 10-fold selectivity for caspase-5 over caspases-1 and -4. epa.gov
The cytotoxic potential of N-ethyl-piperazinyl amides linked to triterpenoid (B12794562) scaffolds also underscores the importance of substituent effects. In a series of these compounds, the presence of a 2-pyridinoylidene unit at the C-2 position of the triterpenoid core abolished the antiproliferative effects, whereas other substitutions led to compounds with high cytotoxicity against a broad spectrum of cancer cell lines. nih.gov
| Scaffold/Series | Target | Key Substituent Variation | Observed Effect on Potency/Selectivity | Reference |
|---|---|---|---|---|
| 5/7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol | Dopamine D2/D3 Receptors | N-substitution on piperazine with various indole rings via linkers. | An amide linker to the indole 2-position maintained high affinity and selectivity for the D3 receptor. | nih.gov |
| [(4-Arylpiperazin-1-yl)-alkyl]-carbamic acid ethyl ester | 5-HT1A Receptor | Length of the alkyl spacer between piperazine and the carbamoyl group. | Optimal spacer length is critical for high receptor affinity (Ki = 0.018 nM for compound 19). | nih.gov |
| 4-(Piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine | Inflammatory Caspases (1, 4, 5) | Aryl substituent on the piperazine ring. | An ethylbenzene derivative (CK-1-41) showed low nanomolar inhibition. Other analogs were ~10-fold selective for caspase-5. | epa.gov |
| N-Ethyl-piperazinyl-amides of C2-Substituted Oleanonic/Ursonic Acids | Cancer Cell Lines | Substitution at C-2 of the triterpenoid core. | A 2-pyridinoylidene unit at C-2 abolished antiproliferative effects, while other substitutions yielded potent cytotoxic agents. | nih.gov |
Conformational Analysis and its Impact on Pharmacological Profile
The three-dimensional arrangement, or conformation, of a molecule is pivotal to its ability to bind effectively to a biological target. For derivatives of this compound, conformational analysis helps to explain the observed pharmacological activity and guides the design of more potent molecules.
Stereochemistry, a key aspect of conformation, can lead to significant differences in biological activity between enantiomers. In the study of dopamine D3 receptor ligands, the enantiomers of the most potent racemic compound (10e) were separated and evaluated. nih.gov The (-)-10e enantiomer exhibited higher affinity for both D2 (Ki = 47.5 nM) and D3 (Ki = 0.57 nM) receptors compared to its (+)-10e counterpart (Ki; D2 = 113 nM, D3 = 3.73 nM). nih.gov This differential activity underscores that the specific spatial orientation of the molecule is crucial for optimal interaction with the receptor's binding pocket.
Molecular modeling and X-ray crystallography are powerful tools for conformational analysis. In the study of 5-HT1A receptor ligands, molecular docking was used to visualize the binding mode of [(4-arylpiperazin-1-yl)-alkyl]-carbamic acid ethyl ester derivatives. nih.gov These studies revealed a specific binding conformation where the protonated amine of the piperazine ring forms a critical ionic hydrogen bond with a negatively charged aspartate residue (Asp116) in the receptor. nih.gov Simultaneously, the carbamoyl portion of the molecule interacts with other key residues (Asn386 and Tyr390), and the aryl group engages in a CH-π interaction with a phenylalanine residue (Phe362). nih.gov This precise multi-point interaction, dependent on the molecule adopting the correct conformation, explains the high affinity observed.
Similarly, in the development of novel inhibitors for EGFR-mutant non-small cell lung cancer, SAR studies of related quinazoline (B50416) structures revealed the importance of molecular conformation. mdpi.com While not directly piperazine-based, the findings showed that an increased chain length (n ≥ 2) between a secondary amine and a phenyl group dramatically increased activity, suggesting that a specific spatial distance and orientation between these two groups are required for optimal interaction with the target kinase. mdpi.com
Design Principles for Optimizing Piperazine-Based Bioactive Molecules
The collective findings from SAR and conformational studies on this compound and related structures provide several key design principles for optimizing the therapeutic potential of new piperazine-based molecules.
Strategic Use of Linkers : The connection between the core piperazine ring and other pharmacophoric elements is not merely a spacer but an active contributor to binding affinity and selectivity. As seen in dopamine D3 receptor ligands, the type of linker (e.g., amide vs. methylene) and its attachment point can be fine-tuned to maintain or enhance activity. nih.gov The length of an alkyl chain linker can also be critical, as demonstrated with 5-HT1A receptor ligands, where it dictates the optimal positioning of interacting groups. nih.gov
Exploitation of Key Interaction Points : Successful drug design relies on positioning functional groups to interact with key residues in the target's binding site. For piperazine derivatives, the basic nitrogen is often essential, forming strong ionic or hydrogen bonds with acidic residues like aspartate in the target protein. nih.gov The design process should aim to maintain this primary interaction while adding other functionalities, such as aromatic rings for π-stacking or hydrogen bond donors/acceptors, to engage with other pockets of the receptor or enzyme. nih.gov
Systematic Aromatic and Heterocyclic Substitution : The aryl group attached to the piperazine nitrogen is a common point of modification that significantly influences potency and selectivity. Introducing various substituents (e.g., halogens, alkyl groups) or replacing the aryl group with diverse heterocyclic rings can modulate electronic properties and steric fit, leading to improved target engagement. nih.govepa.gov For example, introducing a halogen capable of forming a halogen bond at a specific position can be beneficial for activity. mdpi.com
Control of Stereochemistry : When a molecule contains chiral centers, it is crucial to synthesize and test the individual enantiomers. As shown with dopamine receptor ligands, one enantiomer is often significantly more active than the other, meaning that development of a single-enantiomer drug can lead to higher potency and a better therapeutic index. nih.gov
By integrating these principles, medicinal chemists can more rationally design novel derivatives of this compound with optimized pharmacological profiles for a wide range of therapeutic targets.
Future Research Directions and Translational Potential
Development of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
Traditional methods for synthesizing monosubstituted piperazines, such as Ethyl 4-methylpiperazine-1-carboxylate, often rely on multi-step procedures involving protecting groups like tert-butyloxycarbonyl (Boc). nih.gov This approach is generally lengthy and can be inefficient. nih.gov To overcome these limitations, research is actively focused on developing more efficient, cost-effective, and sustainable synthetic routes.
A significant advancement is the development of a one-pot, one-step synthesis for monosubstituted piperazine (B1678402) derivatives. nih.gov This method avoids the need for protecting groups by utilizing a protonated piperazine intermediate, which suppresses the formation of undesired disubstituted products. nih.gov Further enhancements include the use of heterogeneous catalysis with metal ions supported on polymeric resins, which simplifies catalyst separation and reuse, aligning with green chemistry principles. nih.gov
To accelerate reaction times, microwave-assisted synthesis has been successfully applied, offering a more efficient alternative to conventional heating. nih.govnih.gov The evolution from simple batch techniques to the design of flow microwave reactors represents a major step towards scalable and continuous production of these valuable compounds. nih.govresearchgate.net
Photoredox catalysis is another frontier, offering green and sustainable methods for chemical synthesis. nih.govmdpi.com These reactions, often promoted by iridium-based complexes or purely organic photocatalysts under visible light, enable the direct C-H functionalization of the piperazine ring. beilstein-journals.orgnih.govmdpi.com Protocols like the CarboxyLic Amine Protocol (CLAP) and the Silicon Amine Protocol (SLAP) provide novel pathways to C-2 substituted piperazines, avoiding toxic reagents like tin and allowing for milder reaction conditions. mdpi.comresearchgate.net The transition of these photoredox methods from batch to continuous-flow conditions further enhances their industrial applicability and sustainability. mdpi.com
| Synthetic Advancement | Key Features | Benefits |
| One-Pot, One-Step Synthesis | Uses protonated piperazine; avoids protecting groups. nih.gov | Increased efficiency, reduced steps, lower cost. nih.gov |
| Heterogeneous Catalysis | Employs metal ions on polymeric resin. nih.gov | Easy catalyst separation and reuse, greener process. nih.gov |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation instead of conventional heating. nih.govnih.gov | Shorter reaction times, increased efficiency. nih.gov |
| Flow Chemistry | Continuous production in a reactor system. nih.govmdpi.com | Scalability, simplified operation, improved safety. mdpi.com |
| Photoredox Catalysis (e.g., CLAP, SLAP) | Uses light to drive reactions; organic or metal catalysts. mdpi.comresearchgate.net | Green approach, mild conditions, avoids toxic reagents. nih.govmdpi.com |
Advanced Computational Approaches for Rational Drug Design and Target Prediction
Computational chemistry is an indispensable tool in modern drug discovery, enabling the rational design of novel piperazine-based molecules and the prediction of their biological targets. Techniques such as Quantitative Structure-Activity Relationship (QSAR) studies, molecular docking, and in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling accelerate the identification and optimization of lead compounds.
Three-dimensional QSAR (3D-QSAR) studies help to correlate the chemical structure of piperazine derivatives with their biological activity. nih.gov By analyzing factors like electrostatic and steric fields, researchers can build models that predict the potency of new compounds, guiding the design of molecules with enhanced efficacy. nih.govnih.gov For instance, QSAR models have been developed for aryl alkanol piperazine derivatives to understand their antidepressant activities, identifying key molecular descriptors that influence their interaction with specific receptors. nih.gov Similar studies have been applied to aryl-piperazine derivatives for their activity against malaria. researchgate.net
Molecular docking is a powerful technique used to predict the binding orientation of a ligand to its target protein. nih.govfgcu.eduresearchgate.net For piperazine derivatives, docking studies have been crucial in exploring their binding interactions with various targets, including microbial enzymes like dehydrosqualene synthase and DNA. nih.govbenthamdirect.com These simulations provide insights into the binding modes and energies, helping to validate experimental findings and rationalize the observed biological activity. nih.gov This approach facilitates the structure-based design of more potent inhibitors, for example, in the development of novel anticancer or antiviral agents. acs.orgnih.gov
In silico evaluation of physicochemical properties and pharmacokinetic behavior is also critical. nih.gov Computational tools are used to predict the ADME properties of new piperazine ligands, helping to identify candidates with favorable drug-like characteristics early in the discovery process. nih.gov This predictive power reduces the time and cost associated with experimental measurements and helps prioritize which compounds to synthesize and test. researchgate.net
| Computational Technique | Application in Piperazine Drug Design | Key Insights Provided |
| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) | Predicting antihistamine, antibradykinin, and antidepressant effects. nih.govnih.gov | Identifies key steric and electronic features for biological activity. nih.gov |
| Molecular Docking | Predicting binding modes with targets like microbial enzymes, DNA, and viral proteases. nih.govnih.gov | Elucidates binding interactions, predicts binding affinity, guides lead optimization. nih.govbenthamdirect.com |
| In Silico ADME Prediction | Evaluating drug-like properties (absorption, distribution, metabolism, excretion). nih.gov | Predicts pharmacokinetic behavior, helps select candidates with better bioavailability. nih.gov |
Exploration of New Therapeutic Applications Beyond Current Scope
The versatile piperazine scaffold continues to be explored for a wide range of therapeutic applications, extending beyond its well-established roles in areas like antipsychotic and antihistamine medications. arabjchem.orgresearchgate.netresearchgate.net Current research is uncovering the potential of piperazine derivatives, including structures related to this compound, in treating complex and challenging diseases.
One of the most promising new frontiers is in the treatment of neurodegenerative disorders like Alzheimer's disease (AD). nih.govnih.govsilae.it Studies have identified piperazine derivatives as potential TRPC6 (transient receptor potential canonical 6) channel agonists, which can protect dendritic spines from amyloid toxicity and restore long-term potentiation in AD models. nih.govnih.govelsevierpure.com These findings suggest that piperazine-based compounds could be lead molecules for developing novel AD therapeutics. nih.govnih.govresearchgate.net
The antiviral potential of piperazine derivatives is another area of intense investigation. arabjchem.org Researchers have designed and synthesized piperazine-based compounds that show inhibitory activity against a range of viruses, including Human Immunodeficiency Virus (HIV), Hepatitis B Virus (HBV), and various coronaviruses like SARS-CoV-2. acs.orgnih.govarabjchem.org For example, piperazine has been shown to bind to the hydrophobic pocket of the Chikungunya virus capsid protein, suggesting it could be a lead scaffold for developing broad-spectrum alphaviral inhibitors. nih.gov Recently, trisubstituted piperazine derivatives have been developed as potent noncovalent inhibitors of the SARS-CoV-2 main protease, demonstrating excellent antiviral activity and improved pharmacokinetic properties suitable for oral administration. acs.org
Furthermore, piperazine derivatives are being investigated as potential radiation countermeasures, a critical need for both medical and defense applications. nih.gov The broad spectrum of biological activities also includes potential applications as anticancer, antimicrobial, and anti-inflammatory agents, with ongoing research aiming to discover new molecular targets and mechanisms of action. researchgate.netthieme-connect.commdpi.comtubitak.gov.tr
Challenges and Opportunities in the Development of Piperazine-Based Chemical Entities
However, these challenges are balanced by significant opportunities. The piperazine ring is considered a "privileged" structure in medicinal chemistry for good reason. tandfonline.combeilstein-journals.orgnih.govtandfonline.com Its inclusion in a molecule can favorably modulate crucial physicochemical properties, such as aqueous solubility and lipophilicity, which are critical for improving a drug's pharmacokinetic profile. tandfonline.comnih.gov The chemical reactivity of the piperazine nitrogens provides a versatile handle for linking different pharmacophores or for serving as a scaffold to orient functional groups for optimal interaction with biological targets. tandfonline.comtandfonline.com
The structural flexibility of the piperazine ring allows it to be incorporated into complex polycyclic structures to reduce conformational freedom, a useful strategy in drug design. tandfonline.comtandfonline.com This adaptability provides vast opportunities for creating large and diverse libraries of compounds for high-throughput screening, accelerating the discovery of new hits. researchgate.net The continuous development of novel synthetic methods, such as photoredox catalysis and flow chemistry, is overcoming previous synthetic limitations, making a wider range of structurally complex piperazine derivatives accessible for biological evaluation. nih.govnih.govmdpi.com The ongoing exploration of this scaffold in new therapeutic areas like neurodegenerative and viral diseases ensures that piperazine-based entities will remain a vital component of the drug discovery pipeline for the foreseeable future. acs.orgarabjchem.orgnih.gov
Q & A
Q. What are the optimal synthetic routes for Ethyl 4-methylpiperazine-1-carboxylate?
this compound can be synthesized via carbodiimide-mediated coupling. A typical procedure involves reacting 4-methylpiperazine with ethyl chloroformate in the presence of a base like triethylamine in anhydrous dichloromethane. After stirring at room temperature for 24 hours, the product is purified via silica gel column chromatography using a gradient of ethyl acetate and hexanes . Alternative routes may employ coupling agents like carbonyl diimidazole (CDI) under anhydrous conditions, followed by acid washing and recrystallization from acetone/ethyl acetate .
Q. How can purity be ensured during synthesis and purification?
Purity is validated using a combination of analytical techniques:
- NMR spectroscopy (¹H and ¹³C) to confirm structural integrity and assess residual solvents.
- High-Performance Liquid Chromatography (HPLC) with UV detection to quantify impurities (<1% by area normalization).
- Column chromatography (silica gel, ethyl acetate/hexanes) for intermediate purification, as described in tert-butyl analog protocols .
- Melting point analysis to verify consistency with literature values (if available).
Q. What safety precautions are critical when handling this compound?
Key safety measures include:
- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact, as piperazine derivatives are known irritants .
- Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in a cool, dry place (<25°C) under nitrogen to prevent hydrolysis .
Advanced Research Questions
Q. How can crystallographic data discrepancies in this compound be resolved?
For structural elucidation:
- Use SHELXL for small-molecule refinement to resolve ambiguous electron density maps, particularly around the ester and piperazine moieties .
- Validate packing patterns using Mercury CSD to compare intermolecular interactions (e.g., hydrogen bonding, π-stacking) against similar piperazine derivatives in the Cambridge Structural Database (CSD) .
- Cross-reference experimental data with DFT calculations (e.g., Gaussian software) to optimize geometry and identify potential conformational isomers .
Q. What mechanistic insights explain the reactivity of the piperazine ring in this compound?
The piperazine ring undergoes nucleophilic substitution at the carbamate group. For example:
- Hydrolysis : Under acidic conditions, the ester group is cleaved to yield 4-methylpiperazine, confirmed by LC-MS monitoring .
- Acylation : Reactivity with acyl chlorides at the secondary amine site, forming bis-acylated products (characterized via 2D NMR).
- Coordination Chemistry : The piperazine nitrogen can act as a ligand for transition metals (e.g., Pd, Cu), influencing catalytic activity in cross-coupling reactions .
Q. How is this compound utilized as an intermediate in pharmaceutical research?
this compound serves as a precursor in drug development:
- Zopiclone Analogs : The ester group is critical in synthesizing hypnotic agents like zopiclone, where structural modifications enhance binding to GABA receptors .
- Kinase Inhibitors : Piperazine derivatives are key motifs in inhibitors targeting EGFR or ALK kinases, with the ethyl ester improving solubility during preclinical testing .
- Prodrug Design : The ester moiety facilitates controlled release via enzymatic hydrolysis in vivo, as demonstrated in pharmacokinetic studies .
Q. What advanced analytical methods characterize its interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Quantify binding affinity to proteins (e.g., serum albumin) with immobilized ligand assays.
- Molecular Dynamics (MD) Simulations : Study conformational flexibility during receptor docking (e.g., using GROMACS).
- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
Methodological Notes
- Synthetic Optimization : Adjust reaction stoichiometry (1:1.05 molar ratio of piperazine to ethyl chloroformate) to minimize diastereomer formation .
- Crystallography : For twinned crystals, employ SHELXD for dual-space structure solution and SHELXE for density modification .
- Safety Compliance : Adhere to OSHA and GHS guidelines for labeling and disposal, particularly for compounds with acute toxicity data gaps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
